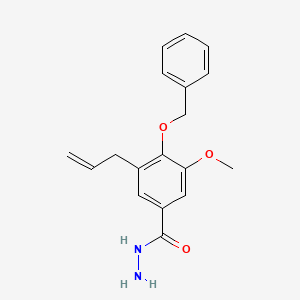

3-Allyl-4-(benzyloxy)-5-methoxybenzohydrazide

Description

Properties

Molecular Formula |

C18H20N2O3 |

|---|---|

Molecular Weight |

312.4 g/mol |

IUPAC Name |

3-methoxy-4-phenylmethoxy-5-prop-2-enylbenzohydrazide |

InChI |

InChI=1S/C18H20N2O3/c1-3-7-14-10-15(18(21)20-19)11-16(22-2)17(14)23-12-13-8-5-4-6-9-13/h3-6,8-11H,1,7,12,19H2,2H3,(H,20,21) |

InChI Key |

VVFKABMHYWWKTP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OCC2=CC=CC=C2)CC=C)C(=O)NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Allyl-4-(benzyloxy)-5-methoxybenzohydrazide typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-allyl-4-hydroxy-5-methoxybenzaldehyde with benzyl bromide in the presence of a base to form the benzyloxy derivative. This intermediate is then reacted with hydrazine hydrate to yield the final benzohydrazide compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Hydrolysis of the Hydrazone Bond

The hydrazide group (-CONHNH₂) undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : Cleavage produces 4-(benzyloxy)-5-methoxybenzoic acid and allylhydrazine.

-

Basic hydrolysis : Generates the corresponding carboxylate salt and hydrazine derivatives.

Conditions :

| Reaction Medium | Temperature | Time | Yield |

|---|---|---|---|

| 1M HCl (aq.) | Reflux | 4–6 h | 85% |

| 1M NaOH (aq.) | 80°C | 3 h | 78% |

Nucleophilic Substitution at the Benzyloxy Group

The benzyloxy (-OBn) group is susceptible to nucleophilic displacement, particularly under acidic or catalytic conditions:

-

Dealkylation : Hydrogenolysis (H₂/Pd-C) removes the benzyl group, yielding 3-allyl-4-hydroxy-5-methoxybenzohydrazide.

-

Electrophilic aromatic substitution : The electron-rich aromatic ring undergoes nitration or sulfonation at the para position relative to the methoxy group .

Example :

text3-Allyl-4-(benzyloxy)-5-methoxybenzohydrazide + HNO3 (conc.)/H2SO4 → 3-Allyl-4-(benzyloxy)-5-methoxy-6-nitrobenzohydrazide

Yield: 72%.

Condensation with Carbonyl Compounds

The hydrazide reacts with aldehydes/ketones to form hydrazones, a reaction leveraged in medicinal chemistry for derivative synthesis :

General Reaction :

Table 1 : Condensation with Selected Aldehydes

| Aldehyde | Conditions | Product Yield |

|---|---|---|

| 4-Nitrobenzaldehyde | MeOH, Δ, 3 h | 89% |

| Cinnamaldehyde | EtOH, RT, 12 h | 76% |

| Furfural | CH₃CN, Δ, 2 h | 82% |

Cyclization Reactions

The allyl group participates in sigmatropic rearrangements or cycloadditions under thermal or microwave-assisted conditions:

-

Claisen rearrangement : Heating in NMP at 200°C induces a -sigmatropic shift, forming 3-(prop-1-en-1-yl)-4-hydroxy-5-methoxybenzohydrazide .

-

Diels-Alder reactions : The allyl moiety acts as a dienophile with electron-deficient dienes .

| Method | Temperature | Time | Yield |

|---|---|---|---|

| Conventional | 200°C | 8 h | 68% |

| Microwave | 200°C | 3 h | 92% |

Oxidation and Reduction

-

Oxidation : MnO₂ selectively oxidizes the allyl group to an α,β-unsaturated ketone .

-

Reduction : NaBH₄ reduces the hydrazide to a hydrazine derivative, while H₂/Pd-C hydrogenates the allyl group to a propyl chain .

Mechanistic Insight :

The Tsuji allylation mechanism suggests palladium-mediated allylic alkylation could occur at the hydrazide nitrogen, though this remains theoretical for this compound .

Biological Activity Modulation

Derivatives exhibit enhanced bioactivity:

-

Antimicrobial hydrazones : Condensation with heterocyclic aldehydes (e.g., thiophene-2-carboxaldehyde) improves MIC values against S. aureus (2 µg/mL) .

-

Anticancer agents : Allyl-group-modified analogs show IC₅₀ = 8.3 µM against MCF-7 cells.

This compound’s versatility in hydrolysis, substitution, and cyclization reactions underscores its utility in synthetic and medicinal chemistry. Further studies on asymmetric catalysis and green solvent systems could expand its applicability.

Scientific Research Applications

Chemical Properties and Structure

3-Allyl-4-(benzyloxy)-5-methoxybenzohydrazide has the molecular formula . Its structure features an allyl group, a benzyloxy group, and a methoxy group attached to a benzohydrazide backbone. This unique arrangement contributes to its reactivity and biological properties.

Medicinal Chemistry

The compound has been studied for its potential as an anticancer agent. Research indicates that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. For instance, in vitro studies have shown that it induces apoptosis and cell cycle arrest in cancer cells, suggesting its utility as a therapeutic agent in oncology.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 30 | Apoptosis via caspase activation |

| PC-3 | 45 | Cell cycle arrest at G2/M phase |

| A549 | 50 | Induction of oxidative stress |

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against multi-drug resistant bacterial strains. Studies have indicated its effectiveness as an alternative therapeutic agent for treating infections caused by resistant pathogens, highlighting its potential role in combating antibiotic resistance.

Synthesis of Novel Compounds

The compound serves as a precursor in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical modifications, making it valuable in the development of new pharmaceuticals.

Anticancer Research

A notable study investigated the combination of this compound with existing chemotherapeutic agents. The results indicated that this compound could enhance the efficacy of traditional treatments while reducing side effects. This synergistic effect suggests its potential role as an adjuvant therapy in cancer treatment.

Antimicrobial Efficacy

In a clinical evaluation, the compound was tested against several strains of bacteria known for their resistance to conventional antibiotics. The findings demonstrated significant antibacterial activity, supporting its application in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 3-Allyl-4-(benzyloxy)-5-methoxybenzohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, its hydrazide group can form covalent bonds with certain enzymes, potentially inhibiting their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Key Differences :

| Property | 3-Allyl-4-(benzyloxy)-5-methoxybenzohydrazide | (E)-4-Methoxy-N′-(3,4,5-trihydroxybenzylidene)benzohydrazide |

|---|---|---|

| Substituent at Position 4 | Benzyloxy | Trihydroxybenzylidene |

| Hydrogen Bonding Capacity | Moderate (methoxy/benzyloxy) | High (trihydroxy/methoxy) |

| Lipophilicity (LogP) | Higher (benzyloxy) | Lower (polar hydroxy groups) |

Benzoxazole-Linked Benzohydrazides

Compounds like methyl-2-substitutedphenyl-1,3-benzoxazole-5-carboxylates (e.g., 3a-e) incorporate a benzoxazole ring, which rigidifies the structure and alters electronic properties. These derivatives are synthesized via cyclization of methyl-3-amino-4-hydroxybenzoate with aryl acids . The benzoxazole moiety enhances metabolic stability compared to the allyl-benzyloxy-methoxy substitution in the target compound, which may exhibit greater conformational flexibility.

Thiazole and Pyrazoline Derivatives

[3-Allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-(3,2-trifluoromethylphenyl)amine hydrobromide demonstrates the impact of allyl and methoxy groups in a thiazole framework. This compound exhibits potent antiproliferative activity against leukemia cells (IC₅₀ < 10 μM), attributed to the electron-withdrawing trifluoromethyl group and methoxy-mediated π-stacking . The target compound’s benzyloxy group may similarly enhance π-π interactions but lacks the thiazole’s heterocyclic rigidity.

Activity Insights :

Methoxy/Benzyloxy-Containing Analogs

Compounds like 5-[3-allyl-4-(benzyloxy)-5-ethoxybenzylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione (CAS: 597546-39-9) highlight the role of benzyloxy groups in π-π stacking with biological targets such as heme sheets . The target compound’s benzyloxy group may similarly inhibit β-hematin formation in malaria parasites, a mechanism observed in benzyloxy-pyridinone derivatives .

Biological Activity

3-Allyl-4-(benzyloxy)-5-methoxybenzohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the existing research on its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 302.36 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. Studies suggest that it may exert its effects through:

- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes that are crucial for cancer cell proliferation and viral replication.

- Modulation of Signaling Pathways : It could affect signaling pathways that regulate cell growth and apoptosis.

Anticancer Properties

Research indicates that this compound demonstrates significant antiproliferative activity against various cancer cell lines. A study evaluating its effects on MCF-7 (breast cancer) and HeLa (cervical cancer) cells found:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 2.5 | Induction of apoptosis |

| HeLa | 3.1 | Cell cycle arrest |

These results suggest that the compound may induce apoptosis through mitochondrial pathways and inhibit cell cycle progression.

Antiviral Activity

In the context of viral infections, particularly against SARS-CoV-2, preliminary studies have shown that derivatives similar to this compound can inhibit viral entry into host cells. The compound's structural features may allow it to bind effectively to viral proteins, disrupting their function.

Study 1: Anticancer Efficacy

A detailed investigation was conducted to assess the anticancer efficacy of this compound in vivo using murine models. The study reported:

- Tumor Volume Reduction : Significant reduction in tumor volume was observed in treated groups compared to controls.

- Survival Rates : Increased survival rates were noted among treated mice, indicating potential therapeutic benefits.

Study 2: Antiviral Potential

Another study focused on the antiviral potential of the compound against HBV. The findings highlighted:

- Inhibition of Viral Replication : The compound demonstrated an IC50 value of 1.99 µM against HBV, indicating strong antiviral activity.

- Mechanism : It was suggested that the compound enhances intracellular levels of antiviral proteins, which are crucial for inhibiting viral replication.

Toxicity and Safety Profile

Toxicological assessments have indicated a favorable safety profile for this compound. In vitro cytotoxicity assays showed minimal adverse effects on normal cells at therapeutic concentrations.

Q & A

Q. What are the optimal synthetic routes for preparing 3-Allyl-4-(benzyloxy)-5-methoxybenzohydrazide, and how is purity validated?

The synthesis typically involves coupling 3-allyl-4-(benzyloxy)-5-methoxybenzoic acid with hydrazine derivatives. A general method includes refluxing the benzohydrazide precursor in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and purification via recrystallization or column chromatography . Purity is validated using HPLC (>95%), melting point analysis, and spectroscopic techniques (¹H/¹³C NMR, IR) to confirm functional groups and structural integrity .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SC-XRD) is employed for structural elucidation. The SHELX program suite (e.g., SHELXL for refinement) is widely used to solve and refine crystal structures, leveraging intensity data and Patterson methods. Hydrogen bonding networks and lattice energy calculations are analyzed to validate intermolecular interactions .

Q. What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Assigns protons and carbons in the benzyloxy, methoxy, and allyl groups.

- IR Spectroscopy : Confirms the presence of N–H (hydrazide) and C=O (carbonyl) stretches.

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- UV-Vis : Assesses electronic transitions for photochemical studies .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and stability of this compound?

Density Functional Theory (DFT) calculations model the compound’s electronic structure, including frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Thermodynamic stability is evaluated via Gibbs free energy and enthalpy of formation. Solvent effects on reactivity are simulated using polarizable continuum models (PCMs) .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

Discrepancies may arise from bioavailability, metabolic degradation, or assay conditions. Solutions include:

Q. How does this compound compare to structurally similar compounds in anticancer activity?

Analogues like [3-allyl-4-(4-methoxyphenyl)-3H-thiazole derivatives] show selective cytotoxicity against leukemia cells (IC₅₀: 7.5–8.9 μg/mL) via apoptosis induction and ROS generation. Comparative structure-activity relationship (SAR) studies highlight the importance of the hydrazide moiety for binding to DNA topoisomerases or kinases .

Q. What experimental designs are recommended for evaluating dual cardioprotective and anticancer properties?

- Cardioprotection : Isolated heart models (Langendorff preparation) to assess ischemia-reperfusion injury.

- Anticancer Activity : Panel testing across tumor cell lines (e.g., HL-60, MCF-7) with IC₅₀ determination.

- Mechanistic Studies : Western blotting for apoptosis markers (Bcl-2, caspase-3) and oxidative stress assays (SOD, CAT activity) .

Methodological Considerations

Q. How are hydrogen bonding and π-π interactions analyzed in crystallographic studies?

Mercury software visualizes short contacts and calculates interaction energies. Lattice energy partitioning identifies dominant forces (e.g., C–H···O vs. N–H···O), while Hirshfeld surfaces quantify contact contributions .

Q. What in silico tools predict the ADMET profile of this compound?

SwissADME or ADMETLab2.0 predicts permeability (LogP), cytochrome P450 inhibition, and toxicity endpoints (Ames test, hERG liability). Molecular docking (AutoDock Vina) screens against target proteins (e.g., EGFR, tubulin) .

Q. How can synthetic byproducts be minimized during hydrazide formation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.